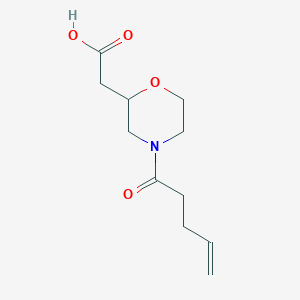
2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PEMA and is a derivative of morpholine. In
Mécanisme D'action
The mechanism of action of PEMA is not fully understood. However, it is believed to inhibit the activity of COX-2 enzyme by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
PEMA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to reduce the production of reactive oxygen species (ROS) which are responsible for oxidative stress and cellular damage. PEMA has been found to inhibit the activity of COX-2 enzyme which is responsible for the production of prostaglandins that cause inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
PEMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in medicinal chemistry and pharmacology. However, PEMA has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of PEMA. One potential area of research is the development of PEMA-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the investigation of the mechanism of action of PEMA and its potential off-target effects. Additionally, PEMA could be used as a tool compound to investigate the role of COX-2 enzyme in various physiological and pathological processes.
Méthodes De Synthèse
PEMA can be synthesized by reacting morpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid as a white solid with a melting point of 105-107°C. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PEMA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. PEMA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme which is responsible for the production of prostaglandins that cause inflammation and pain. This makes PEMA a potential candidate for the development of drugs for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(4-pent-4-enoylmorpholin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-3-4-10(13)12-5-6-16-9(8-12)7-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJINCMKJFGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCOC(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pent-4-enoylmorpholin-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579735.png)
![2-[4-(Azocane-1-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579743.png)
![N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide](/img/structure/B7579751.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579766.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)

![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)